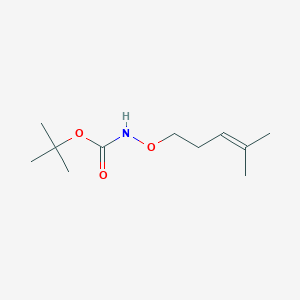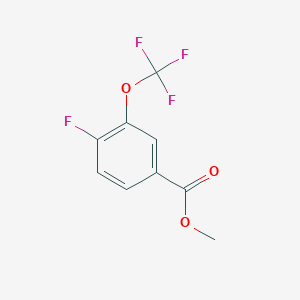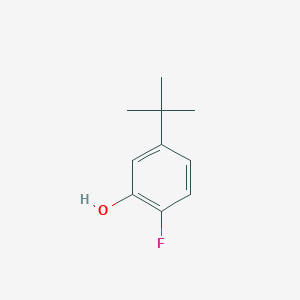
Phenol, 5-(1,1-dimethylethyl)-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 5-(1,1-dimethylethyl)-2-fluoro-: is an organic compound characterized by the presence of a fluorine atom and a tert-butyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- typically involves the fluorination of 5-tert-butylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position on the phenol ring.
Industrial Production Methods: Industrial production of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Phenol, 5-(1,1-dimethylethyl)-2-fluoro- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom or the tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Scientific Research Applications
Phenol, 5-(1,1-dimethylethyl)-2-fluoro- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 5-(1,1-dimethylethyl)-2-fluoro- involves its interaction with molecular targets through its functional groups. The phenol group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Fluoro-4-tert-butylphenol
- 2-Fluoro-6-tert-butylphenol
- 2-Fluoro-3-tert-butylphenol
Comparison: Phenol, 5-(1,1-dimethylethyl)-2-fluoro- is unique due to the specific positioning of the fluorine atom and the tert-butyl group on the phenol ring. This positioning can influence the compound’s chemical reactivity, physical properties, and potential applications. Compared to similar compounds, Phenol, 5-(1,1-dimethylethyl)-2-fluoro- may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
68997-57-9 |
|---|---|
Molecular Formula |
C10H13FO |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
5-tert-butyl-2-fluorophenol |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 |
InChI Key |
ZCKYNPRJKXKLFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


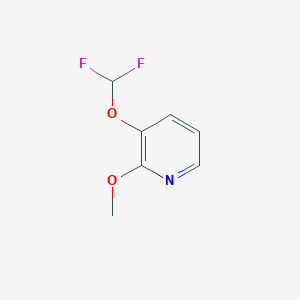
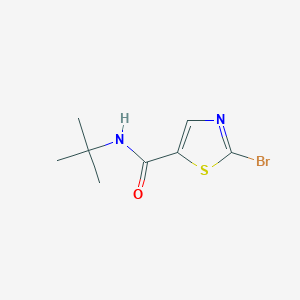
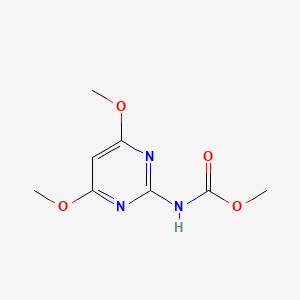
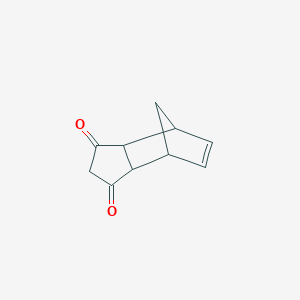
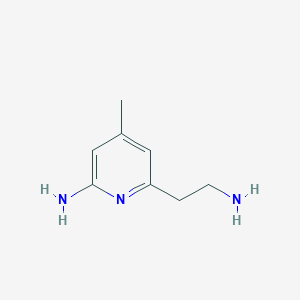
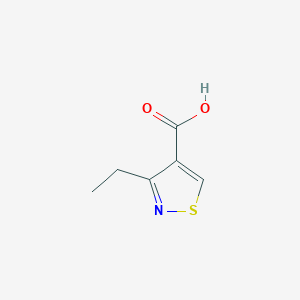
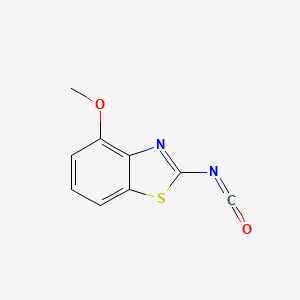
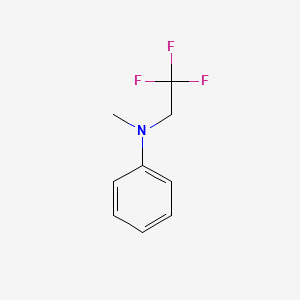
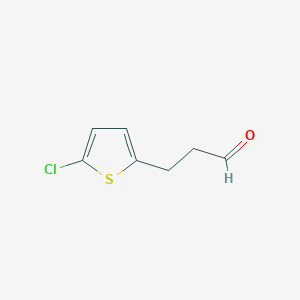
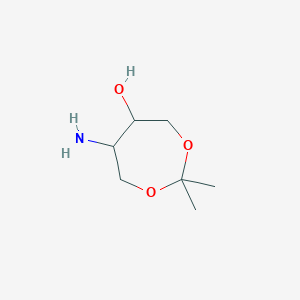
![Benzo[g]quinolin-4-ol](/img/structure/B8707344.png)
